4-chloro-N-(naphthalen-2-yl)-1H-pyrazole-3-carboxamide
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Overview
Description
4-chloro-N-(naphthalen-2-yl)-1H-pyrazole-3-carboxamide is a chemical compound that belongs to the class of pyrazole carboxamides This compound is characterized by the presence of a chloro group at the 4th position, a naphthalen-2-yl group attached to the nitrogen atom, and a carboxamide group at the 3rd position of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(naphthalen-2-yl)-1H-pyrazole-3-carboxamide typically involves the reaction of 4-chloropyrazole-3-carboxylic acid with naphthalen-2-ylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(naphthalen-2-yl)-1H-pyrazole-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding pyrazole-3-carboxylic acid derivatives.
Reduction: Formation of 4-amino-N-(naphthalen-2-yl)-1H-pyrazole-3-carboxamide.
Substitution: Formation of various substituted pyrazole carboxamides depending on the nucleophile used.
Scientific Research Applications
4-chloro-N-(naphthalen-2-yl)-1H-pyrazole-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive compounds.
Mechanism of Action
The mechanism of action of 4-chloro-N-(naphthalen-2-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)-2-nitrobenzamide
- 4-chloro-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)benzenesulfonamide
Uniqueness
4-chloro-N-(naphthalen-2-yl)-1H-pyrazole-3-carboxamide is unique due to its specific structural features, such as the presence of both a chloro group and a naphthalen-2-yl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, which can be advantageous in certain contexts .
Properties
Molecular Formula |
C14H10ClN3O |
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Molecular Weight |
271.70 g/mol |
IUPAC Name |
4-chloro-N-naphthalen-2-yl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C14H10ClN3O/c15-12-8-16-18-13(12)14(19)17-11-6-5-9-3-1-2-4-10(9)7-11/h1-8H,(H,16,18)(H,17,19) |
InChI Key |
JUGVKZGAHFKUCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=C(C=NN3)Cl |
Origin of Product |
United States |
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